molecular formula C18H19NO5S B6412804 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1262011-27-7

4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412804
CAS No.: 1262011-27-7
M. Wt: 361.4 g/mol
InChI Key: BKZFCQLJRMZHAY-UHFFFAOYSA-N
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Description

4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound characterized by its biphenyl structure with a methoxy group, a pyrrolidinylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxy-substituted biphenyl intermediate using methyl iodide in the presence of a base.

    Sulfonylation: The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Hydroxy or carbonyl derivatives of the original compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the pyrrolidinyl group.

Scientific Research Applications

4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Methoxy-3’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid
  • 4-Methoxy-3’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the sulfonyl group (pyrrolidinyl vs. morpholinyl or piperidinyl).
  • Unique Properties: 4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid may exhibit unique binding affinities and biological activities due to the specific size and shape of the pyrrolidinyl group.
  • Applications: While similar compounds may share some applications, the unique structure of 4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can lead to distinct properties and uses in research and industry.

Properties

IUPAC Name

5-methoxy-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-14-7-8-16(17(12-14)18(20)21)13-5-4-6-15(11-13)25(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFCQLJRMZHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692325
Record name 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-27-7
Record name 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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